molecular formula C8H5F3N2O B15132715 4-(Trifluoromethyl)benzo[d]isoxazol-3-amine CAS No. 229623-54-5

4-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Cat. No.: B15132715
CAS No.: 229623-54-5
M. Wt: 202.13 g/mol
InChI Key: VVTGSZRVMRVIEH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the use of α,β-unsaturated carbonyl compounds with trifluoromethylsulfonyl chloride (CF₃SO₂Cl) and tert-butyl nitrite (tBuONO) under mild conditions . This metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy provides a wide variety of 4-(trifluoromethyl)isoxazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. The use of metal-free synthetic routes is particularly advantageous due to the reduced toxicity and waste generation .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols depending on the functional groups present .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzo[d]isoxazol-3-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    4-Methylbenzo[d]isoxazol-3-amine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

4-(Trifluoromethyl)benzo[d]isoxazol-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets .

Properties

CAS No.

229623-54-5

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)7(12)13-14-5/h1-3H,(H2,12,13)

InChI Key

VVTGSZRVMRVIEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2N)C(F)(F)F

Origin of Product

United States

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